molecular formula C15H21NO4 B1336543 (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid CAS No. 499995-75-4

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Cat. No. B1336543
M. Wt: 279.33 g/mol
InChI Key: XICHKLMIOJEDAM-LBPRGKRZSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid” is a chemical compound with the CAS number 1217677-36-5 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C14H19NO4 . Its molecular weight is 265.31 .


Physical And Chemical Properties Analysis

This compound should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

  • Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. The synthesis involves coupling with intermediates to achieve high enantiomeric excess (Pajouhesh et al., 2000).

  • Intermediate in Natural Product Synthesis : It serves as a key intermediate in synthesizing biotin, a water-soluble vitamin crucial for the metabolic cycle, including the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Antimicrobial Activity : Derivatives synthesized from this compound have been evaluated for their antimicrobial activities, with some showing strong activities against tested microorganisms (Pund et al., 2020).

  • Pharmacophore Preparation : It has been used in the preparation of beta-amino acid pharmacophores through asymmetric hydrogenation processes (Kubryk & Hansen, 2006).

  • Polymer Synthesis : The compound is involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the study of the properties of formed polymers (Gao et al., 2003).

  • Catalysis : It plays a role in N-tert-butoxycarbonylation of amines using heterogenous and recyclable catalysts, highlighting its importance in environmentally benign catalysis (Heydari et al., 2007).

  • Synthesis of Bioorganometallics : This compound has been used in synthesizing carboxylic acid derivatives with applications in medicinal organometallic chemistry (Patra et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

As this compound is used for research purposes , it may be involved in future studies to uncover its properties and potential applications.

properties

IUPAC Name

(3S)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHKLMIOJEDAM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426608
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

CAS RN

499995-75-4
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499995-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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